N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiomorpholine Group: This step may involve the reaction of the quinoline derivative with thiomorpholine under basic conditions.
Attachment of the 4-Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the thiomorpholine group might enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many biologically active compounds.
Thiomorpholine: A sulfur-containing heterocycle with various applications.
4-Methylphenyl Derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the combination of the quinoline core, thiomorpholine group, and 4-methylphenyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a quinoline backbone with a thiomorpholine moiety and an amine functional group. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline ring followed by the introduction of the thiomorpholine and methyl phenyl groups. Specific methodologies for synthesizing similar compounds have been documented, indicating the feasibility of producing this compound through established organic synthesis techniques .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structural motifs have shown effectiveness against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic development due to their prevalence in hospital-acquired infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of quinoline derivatives. The compound may modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines. A study demonstrated that related compounds could inhibit the activation of chondrocytes, suggesting a mechanism that could be beneficial in treating conditions like osteoarthritis .
Antitumor Activity
The quinoline scaffold is known for its anticancer properties. Compounds with structural similarities have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies on related compounds showed promising results in inhibiting cell proliferation in malignant pleural mesothelioma through modulation of signaling pathways involved in cell survival and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including those with thiomorpholine substitutions. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) against resistant strains .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that quinoline derivatives could significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases .
- Antitumor Studies : A combination therapy involving a quinoline derivative and a MEK inhibitor was shown to enhance antitumor effects in preclinical models of lung cancer, indicating that this compound may also possess synergistic effects when used alongside existing cancer therapies .
Data Tables
Properties
IUPAC Name |
[4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLGNLKHOVLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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